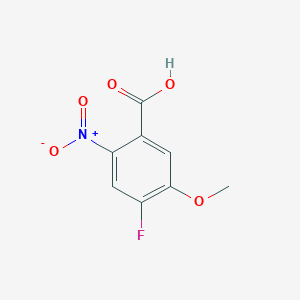

4-Fluoro-5-methoxy-2-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-fluoro-5-methoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO5/c1-15-7-2-4(8(11)12)6(10(13)14)3-5(7)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLFJUZFMICSSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40734296 | |

| Record name | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864293-50-5 | |

| Record name | 4-Fluoro-5-methoxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40734296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Abstract

This compound is a substituted aromatic carboxylic acid of significant interest as a versatile building block in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents. The precise arrangement of its functional groups—a carboxylic acid, a nitro group, a fluorine atom, and a methoxy group—imparts a unique electronic and steric profile that is crucial for its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that this is a specialized reagent, this document goes beyond merely listing data; it offers expert insights into the expected properties based on structural analysis and presents detailed, field-proven experimental protocols for researchers to validate identity and empirically determine these key parameters in a laboratory setting.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is defined by the following identifiers and structural features.

-

IUPAC Name: this compound

-

Molecular Weight: 215.14 g/mol [3]

-

InChI Key: MGLFJUZFMICSSW-UHFFFAOYSA-N[1]

-

Canonical SMILES: COC1=C(C=C(C(=O)O)C=C1F)[O-]

The molecule's structure, featuring a heavily substituted benzene ring, is the primary determinant of its chemical behavior and physical properties. The ortho relationship between the strongly electron-withdrawing nitro group and the carboxylic acid is of particular importance to its acidity.

Core Physicochemical Properties: A Summary and Expert Analysis

Quantitative physicochemical data dictates the compound's behavior in various environments, from reaction flasks to biological systems. While extensive experimental data for this specific compound is not widely published, we can infer its likely properties based on its structure and provide a framework for their determination.

| Property | Value / Expected Value | Rationale & Significance |

| Physical Form | Solid[1] | The planar aromatic structure and potential for strong intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, favor a crystalline solid state at standard conditions. |

| Melting Point | Data not published. Expected to be >150 °C. | Aromatic carboxylic acids with nitro groups typically have high melting points due to efficient crystal lattice packing and strong hydrogen bonding dimers formed by the acid moieties. Purity can be assessed by a sharp melting range (<2 °C). |

| Aqueous Solubility | Sparingly soluble in water. | The polar carboxylic acid and nitro groups are countered by the hydrophobic benzene ring. Solubility is expected to increase significantly in alkaline aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. |

| Organic Solubility | Moderately soluble in polar organic solvents. | The compound is expected to be soluble in polar protic solvents like ethanol and methanol, and polar aprotic solvents like DMSO and ethyl acetate. It is expected to have low solubility in non-polar solvents such as hexanes or toluene, following the "like dissolves like" principle.[3] |

| pKa | Data not published. Expected to be < 3.0. | The pKa of benzoic acid is ~4.2. The presence of a strongly electron-withdrawing nitro group ortho to the carboxylic acid and a fluoro group para will significantly stabilize the conjugate base (carboxylate), thereby increasing the acid's strength and lowering its pKa substantially. |

Structural & Spectroscopic Characterization Profile

For a specialized reagent, rigorous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures that serve as a molecular fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.[4]

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum is expected to show four distinct signals:

-

Carboxylic Acid Proton (-COOH): A very broad singlet, typically far downfield (>12 ppm), which may exchange with trace water in the solvent.

-

Aromatic Protons (Ar-H): Two signals in the aromatic region (7.0-8.5 ppm). One proton is ortho to the fluorine and will appear as a doublet with a characteristic C-H coupling constant. The other proton is ortho to the methoxy group and will also appear as a doublet. The strong deshielding effect of the nitro group will influence their precise chemical shifts.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically in the 3.8-4.0 ppm region.[3]

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals corresponding to each carbon atom:

-

Carbonyl Carbon (-COOH): In the 165-170 ppm range.

-

Aromatic Carbons (Ar-C): Six signals in the 110-160 ppm range. The carbon attached to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller couplings. The carbons attached to the methoxy and nitro groups will have characteristic chemical shifts influenced by their electronic effects.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.[5]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two distinct, strong absorption bands: one for the asymmetric stretch (~1520-1560 cm⁻¹) and one for the symmetric stretch (~1340-1380 cm⁻¹).

-

C-O Stretch (Acid & Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

-

Expected Ion: In negative ion mode electrospray ionization (ESI-), the most prominent ion would be the deprotonated molecule [M-H]⁻.

-

Exact Mass: HRMS should confirm the molecular formula C₈H₆FNO₅ by matching the observed mass of the molecular ion to its calculated value with high precision (typically within 5 ppm).[3]

Experimental Protocols for Physicochemical Determination

The following protocols provide robust, step-by-step methodologies for determining the key physicochemical properties of this compound.

Workflow for Physicochemical Characterization

The logical flow for characterizing a research chemical involves confirming its identity and purity before measuring its physical properties.

Caption: Workflow for the complete characterization of a research chemical.

Protocol: Melting Point Determination

This protocol uses the capillary method, a standard for organic solids.[6][7]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the solid into a dense column 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the block rapidly to find an approximate melting range. Let the block cool significantly.

-

Accurate Determination: Using a fresh sample, heat the block quickly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂. A pure compound will have a sharp range (≤ 2 °C).[8]

Protocol: Qualitative and Quantitative Solubility Determination

This protocol establishes solubility in various solvents.

Part A: Qualitative Assessment

-

Setup: Add ~10 mg of the compound to a small vial.

-

Solvent Addition: Add 1 mL of the chosen solvent (e.g., water, ethanol, ethyl acetate, toluene) to the vial.

-

Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.

-

Observation: Visually inspect the mixture. Classify as 'freely soluble' (no solid remains), 'sparingly soluble' (some solid remains), or 'insoluble' (no apparent dissolution).

Part B: Quantitative Assessment (Shake-Flask Method)

-

Equilibration: Add an excess amount of the solid compound to a known volume of the solvent in a sealed flask.

-

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid.

-

Analysis: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or UV-Vis spectroscopy. The result is reported in units like mg/mL or mol/L.

Protocol: pKa Determination by Potentiometric Titration

This method relies on monitoring pH changes during titration to find the acid dissociation constant.[9]

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water) to a known concentration (e.g., 1-10 mM). A co-solvent is necessary due to low aqueous solubility. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9]

-

Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to the sample solution to ensure the carboxylic acid is fully protonated (pH < 2).

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination:

-

Identify the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point).

-

Determine the half-equivalence point (Veq/2).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the compound.

-

Caption: Principle of pKa determination from a potentiometric titration curve.

Safety and Handling

As a nitro-containing aromatic compound, this compound requires careful handling.

-

Hazard Statements: While specific data for this compound is limited, related structures carry warnings. General GHS hazard statements for this class of compounds include:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Conclusion

This compound is a valuable synthetic intermediate whose utility is governed by its physicochemical properties. This guide has established its chemical identity and provided a detailed framework for its characterization. While some experimental values like melting point and pKa are not yet reported in the literature, this document provides researchers with both a strong theoretical understanding of the expected properties based on molecular structure and a set of robust, practical protocols to determine these parameters empirically. Adherence to these analytical methodologies will ensure the quality and suitability of this reagent for its intended applications in research and development.

References

-

RSC Advances. (2013). Electronic Supplementary Material (ESI) for RSC Advances. The Royal Society of Chemistry. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

World Class Med. (n.d.). Reliable Chemical Trading Partner, Professional this compound Supply. [Link]

-

LookChem. (n.d.). Cas 394-04-7, 5-FLUORO-2-METHOXYBENZOIC ACID. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

-

SSERC. (n.d.). Melting point determination. [Link]

-

SINFOO Chemical Solutions Co., Ltd. (n.d.). This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in the Chemical Industry. [Link]

-

ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

BYJU'S. (n.d.). How to calculate pKa. [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. chembk.com [chembk.com]

- 6. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzoic acid, 4-nitro- [webbook.nist.gov]

An In-depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS: 864293-50-5)

Introduction: A Key Building Block in Modern Medicinal Chemistry

4-Fluoro-5-methoxy-2-nitrobenzoic acid is a highly functionalized aromatic compound that has garnered significant attention in the field of drug discovery and development. Its strategic substitution pattern, featuring a fluorine atom, a methoxy group, and a nitro group on a benzoic acid scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, analytical characterization, and its critical role in the synthesis of targeted cancer therapies.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in organic synthesis. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 864293-50-5 | [1][2] |

| Molecular Formula | C₈H₆FNO₅ | [1][2] |

| Molecular Weight | 215.14 g/mol | [1][3] |

| Physical Form | White to pale-yellow solid | [3] |

| Purity | Typically ≥95-98% | [1][3] |

| Solubility | Moderately soluble in ethanol and chloroform; sparingly soluble in water. | [4] |

| Storage | Sealed in a dry, room temperature environment. | [3] |

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons (around 3.9 ppm), and the carboxylic acid proton (a broad singlet at a downfield shift, typically >10 ppm).

-

¹³C NMR: The carbon NMR would display eight distinct carbon signals, with the carboxylic acid carbon appearing significantly downfield (around 165 ppm). The carbon attached to the fluorine atom will exhibit a characteristic coupling.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong carbonyl stretching from the carboxylic acid (around 1700 cm⁻¹), N-O stretching from the nitro group (around 1530 and 1350 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common synthetic route involves the nitration of a suitably substituted benzoic acid precursor.

start [label="3-Fluoro-4-methoxybenzoic Acid"]; step1 [label="Nitration\n(HNO₃/H₂SO₄)"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> product; }

Synthesis of this compound.

Experimental Protocol: Nitration of 3-Fluoro-4-methoxybenzoic acid

This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.

Materials:

-

3-Fluoro-4-methoxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3-Fluoro-4-methoxybenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature of 0-5 °C.

-

Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask via the dropping funnel. The temperature must be strictly controlled and maintained below 10 °C to prevent over-nitration and side reactions.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid product is collected by vacuum filtration and washed with copious amounts of cold deionized water until the filtrate is neutral.

-

The crude product is then dried. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed.[4]

Causality in Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of unwanted regioisomers, and ensure safety.

-

Sulfuric Acid: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Pouring onto Ice: This step serves to quench the reaction by diluting the acid and precipitating the organic product, which is less soluble in the aqueous medium.

Application in Drug Synthesis: A Gateway to Targeted Cancer Therapy

The primary and most significant application of this compound is as a key starting material in the synthesis of advanced pharmaceutical ingredients. While its direct use may vary, its conversion to the corresponding aniline, 4-fluoro-2-methoxy-5-nitroaniline , is a critical step in the synthesis of the third-generation EGFR inhibitor, Osimertinib .[5][6][7]

start [label="4-Fluoro-5-methoxy-\n2-nitrobenzoic acid"]; step1 [label="Conversion to Amide/\nEster then Reduction or\nCurtius/Hofmann Rearrangement"]; intermediate [label="4-Fluoro-2-methoxy-\n5-nitroaniline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step2 [label="Multi-step Synthesis"]; final_drug [label="Osimertinib\n(EGFR Inhibitor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> final_drug; }

Role in Osimertinib Synthesis.

Conversion to 4-fluoro-2-methoxy-5-nitroaniline:

The carboxylic acid functionality can be converted to the amine through several synthetic routes, such as a Curtius or Hofmann rearrangement of an amide intermediate. A more direct approach involves the reduction of the corresponding amide.

Mechanism of Action of Osimertinib:

Osimertinib is a potent and irreversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] It is specifically designed to target both the sensitizing EGFR mutations and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[8] The functional groups derived from the this compound core play a crucial role in the binding and activity of Osimertinib within the EGFR active site.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Experimental Protocol: HPLC Purity Determination

This protocol is a representative method based on established procedures for the analysis of substituted nitrobenzoic acids.[9][10][11]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. A typical starting point is a 50:50 (v/v) mixture. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

Preparation of Solutions:

-

Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

-

Standard Solution: Prepare a stock solution of the reference standard at a known concentration (e.g., 0.1 mg/mL) in the diluent.

-

Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution in the diluent.

System Suitability: Before sample analysis, the chromatographic system must be validated by injecting the standard solution multiple times to ensure reproducibility of retention time, peak area, and other chromatographic parameters.

Data Analysis: The purity of the sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

prep [label="Sample and Standard\nPreparation"]; hplc [label="HPLC Analysis\n(C18 Column, UV Detection)"]; data [label="Data Acquisition and\nIntegration"]; calc [label="Purity Calculation\n(Area % Method)"]; report [label="Final Report", fillcolor="#FBBC05", fontcolor="#202124"];

prep -> hplc; hplc -> data; data -> calc; calc -> report; }

HPLC Analysis Workflow.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and highly versatile building block in organic synthesis, with its most notable application being a key precursor in the synthesis of the life-saving cancer drug, Osimertinib. Its synthesis requires careful control over reaction conditions, and its purity must be rigorously assessed to ensure the quality of the final pharmaceutical product. This guide has provided a detailed technical overview to support researchers, scientists, and drug development professionals in the effective utilization of this important chemical intermediate.

References

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Synthesis Pathway: 4-Fluoro-2-methoxy-5-nitroaniline and Osimertinib. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Google Patents. (n.d.). Improved process for preparing osimertinib or a salt thereof. Google Patents.

- Pan, T., Wang, P., Guo, Y., Zhu, X., & Shan, H. (2017). Synthesis of Osimertinib Mesylate. Chinese Journal of Pharmaceuticals, 48(4), 483.

-

ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). New and Convergent Synthesis of Osimertinib. ResearchGate. Retrieved from [Link]

Sources

- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 151793-17-8 | Benchchem [benchchem.com]

- 7. Synthesis of Osimertinib Mesylate [cjph.com.cn]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

Spectral Characterization of 4-Fluoro-5-methoxy-2-nitrobenzoic acid: A Technical Guide

This guide provides an in-depth analysis of the expected spectral data for 4-Fluoro-5-methoxy-2-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, the following sections are designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The focus is on the rationale behind the spectral features, providing a predictive framework for its identification and characterization.

Introduction

This compound (C₈H₆FNO₅) is a substituted aromatic carboxylic acid with significant applications in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring a fluorine atom, a methoxy group, and a nitro group on a benzoic acid core, gives rise to a unique electronic environment that is reflected in its spectral data. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, purity, and for guiding its use in further chemical transformations.

Predicted Spectral Data Summary

The following table summarizes the anticipated key spectral features of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

| Technique | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.5-8.5 ppm; Methoxy Protons: ~3.9-4.1 ppm; Carboxylic Acid Proton: >10 ppm |

| Multiplicity | Aromatic Protons: Doublets; Methoxy Protons: Singlet; Carboxylic Acid Proton: Broad Singlet | |

| ¹³C NMR | Chemical Shift (δ) | Carboxylic Carbonyl: ~165 ppm; Aromatic Carbons: ~110-160 ppm; Methoxy Carbon: ~56 ppm |

| IR | Wavenumber (cm⁻¹) | O-H (Carboxylic Acid): 3300-2500 cm⁻¹ (broad); C=O (Carboxylic Acid): 1710-1680 cm⁻¹; N-O (Nitro): 1550-1515 cm⁻¹ and 1360-1315 cm⁻¹; C-O (Methoxy/Carboxylic): 1320-1210 cm⁻¹ and 1150-1085 cm⁻¹; C-F: 1250-1020 cm⁻¹ |

| MS (EI) | m/z | Molecular Ion [M]⁺: 215.02; Key Fragments: [M-OH]⁺, [M-COOH]⁺, [M-NO₂]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the methoxy protons, and the carboxylic acid proton.

-

Aromatic Protons: The two protons on the benzene ring are in different chemical environments and are expected to appear as two distinct signals, likely in the range of 7.5-8.5 ppm. The proton ortho to the nitro group will be the most deshielded. Each signal should appear as a doublet due to coupling with the adjacent fluorine atom.

-

Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, anticipated around 3.9-4.1 ppm.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide insights into the carbon skeleton.

-

Carboxylic Carbonyl Carbon: This carbon is expected to have a chemical shift in the region of 165 ppm.

-

Aromatic Carbons: The six aromatic carbons will give rise to six distinct signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbons attached to the electron-withdrawing nitro and carboxylic acid groups will be deshielded, while the carbon attached to the electron-donating methoxy group will be more shielded.

-

Methoxy Carbon: The carbon of the methoxy group is expected to appear around 56 ppm.

Proposed Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

NMR Spectral Analysis Workflow

Caption: Workflow for NMR data acquisition, processing, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of its key functional groups.

Predicted IR Spectrum

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1710 and 1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

-

N-O Stretches (Nitro Group): Two distinct, strong absorption bands are characteristic of the nitro group: an asymmetric stretch between 1550-1515 cm⁻¹ and a symmetric stretch between 1360-1315 cm⁻¹.

-

C-O Stretches (Methoxy and Carboxylic Acid): The C-O stretching vibrations of the methoxy and carboxylic acid groups will result in absorptions in the fingerprint region, typically between 1320-1085 cm⁻¹.

-

C-F Stretch: A strong absorption band due to the carbon-fluorine bond is expected in the range of 1250-1020 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Bends for aromatic C-H bonds will appear below 900 cm⁻¹, and C=C stretching vibrations within the ring will be observed in the 1600-1450 cm⁻¹ region.

Proposed Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the KBr pellet or the ATR accessory in the sample compartment of an FTIR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum (of air or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.

IR Spectral Analysis Workflow

Caption: Workflow for IR data acquisition and functional group analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its molecular formula and aspects of its structure.

Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular weight of this compound is 215.14 g/mol .[2] In an electron ionization (EI) mass spectrum, a molecular ion peak is expected at an m/z of 215.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under EI conditions. Common fragmentation pathways for benzoic acids include:

-

Loss of a hydroxyl radical (-OH): leading to a fragment at m/z 198.

-

Loss of a carboxyl group (-COOH): resulting in a fragment at m/z 170.

-

Loss of a nitro group (-NO₂): producing a fragment at m/z 169.

-

Loss of a methyl radical (-CH₃) from the methoxy group: leading to a fragment at m/z 200.

-

Proposed Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or after dissolution in a suitable solvent for techniques like Electrospray Ionization (ESI).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is suitable for providing fragmentation information, while a softer ionization method like ESI would be more likely to show the molecular ion with less fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in MS.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and confirmatory fingerprint of its molecular structure. The predicted data in this guide, based on fundamental spectroscopic principles, serves as a robust reference for researchers in the synthesis and application of this important chemical intermediate. Experimental verification of these spectral features is a critical step in quality control and ensuring the integrity of subsequent research and development activities.

References

Sources

Topic: Solubility and Stability of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-5-methoxy-2-nitrobenzoic acid (CAS No: 864293-50-5[1]) is a substituted aromatic carboxylic acid with potential applications as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[2] Its utility in multi-step synthetic pathways is critically dependent on its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse processing and storage conditions. This guide provides a comprehensive framework for characterizing the solubility and stability of this molecule. It combines theoretical principles with field-proven experimental protocols, enabling researchers to generate the robust data required for process development, formulation, and regulatory compliance. The methodologies described herein are grounded in international guidelines and are designed to establish a thorough understanding of the molecule's intrinsic properties.

Physicochemical Characterization

A foundational understanding of a molecule's properties begins with its basic physicochemical data. This information provides the initial context for predicting its behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 864293-50-5 | [1] |

| Molecular Formula | C₈H₆FNO₅ | [1] |

| Molecular Weight | 215.14 g/mol | [1][2] |

| Physical Form | White to Pale-yellow Solid | |

| IUPAC Name | This compound |

| InChI Key | MGLFJUZFMICSSW-UHFFFAOYSA-N |[1] |

Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter influencing everything from reaction kinetics in synthesis to bioavailability in drug products.[3] The solubility of this compound is governed by the interplay of its functional groups.

Theoretical Considerations: The Impact of Molecular Structure

The molecule's structure contains several functional groups that dictate its solubility characteristics:

-

Carboxylic Acid Group (-COOH): This polar, acidic group can act as a hydrogen bond donor and acceptor. Its most significant contribution is pH-dependent solubility in aqueous media. In alkaline solutions (pH > pKa), the group deprotonates to form a highly polar carboxylate salt (COO-), which dramatically increases water solubility.[4] Conversely, in acidic solutions (pH < pKa), it remains in its less soluble, protonated form.[4][5]

-

Aromatic Ring: The benzene ring is non-polar and hydrophobic, which tends to decrease water solubility.[6]

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, it increases the acidity of the carboxylic acid (lowering its pKa) and contributes to the molecule's overall polarity.[7]

-

Fluorine (-F) and Methoxy (-OCH₃) Groups: These substituents modulate the electronic properties and polarity of the ring, subtly influencing solubility.

Based on these features, a qualitative solubility profile can be predicted.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Aqueous (Acidic) | 0.1 M HCl (pH ~1) | Low | The carboxylic acid is fully protonated and non-ionized, dominated by the hydrophobic aromatic ring.[4] |

| Aqueous (Neutral) | Purified Water (pH ~7) | Low to Moderate | Dependent on the pKa. If pKa is < 7, partial ionization will slightly increase solubility. |

| Aqueous (Basic) | 0.1 M NaOH (pH ~13) | High | The carboxylic acid is deprotonated to its carboxylate salt form, which is highly polar and water-soluble.[4] |

| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and can effectively solvate the entire molecule. |

| Polar Protic | Methanol, Ethanol | Moderate to High | The molecule can hydrogen bond with the solvent, but the non-polar ring may limit miscibility compared to DMSO. |

| Non-Polar | Hexane, Toluene | Very Low | The "like dissolves like" principle suggests poor solubility due to the molecule's high polarity.[6] |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a solute in a saturated solution at equilibrium.[8][9]

Causality in Protocol Design: This method is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate and relevant solubility value for stable formulation development.[10]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired solvent (e.g., pH buffers, organic solvents). The excess solid is critical to ensure saturation is achieved and maintained.

-

Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours). The extended agitation ensures the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, letting the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration.

-

Critical Insight: Filtration may lead to underestimation of solubility if the compound adsorbs to the filter material. Centrifugation is often preferred but must be sufficient to pellet all suspended particles.[10]

-

-

Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Reporting: Express solubility in units of mg/mL or µg/mL.

Caption: Thermodynamic Solubility Determination Workflow.

Stability Profile: A Regulatory and Scientific Necessity

Stability testing provides evidence of how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[11][12] This process is essential for determining re-test periods, storage conditions, and understanding potential degradation pathways.[13][14]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment.[15] They are designed to intentionally degrade the compound under conditions more severe than accelerated testing to rapidly identify likely degradation products and establish degradation pathways.[14][16] This information is crucial for developing and validating a "stability-indicating" analytical method—a method proven to separate the intact compound from all its potential degradation products.[12]

Causality in Protocol Design: The choice of stressors is not arbitrary; it is designed to mimic the potential chemical reactions the molecule could undergo. Hydrolysis, oxidation, thermolysis, and photolysis represent the most common degradation routes for organic molecules.[15]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions: Aliquot the stock solution into separate reaction vessels for each stress condition. A parallel sample of the solid-state compound should also be stressed for thermal and photolytic studies.

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60-80°C for a set time (e.g., 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a set time. Basic conditions are often more degradative for esters and amides, but must be evaluated for all compounds.

-

Oxidation: Add 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a set time.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 80-105°C) in the dark. Nitroaromatic compounds can be thermally labile.[17][18]

-

Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours, near UV energy ≥ 200 watt hours/m²).[19][20] A dark control sample, wrapped in aluminum foil, must be stored alongside to differentiate between thermal and light-induced degradation.[20]

-

-

Sample Quenching and Analysis: After the exposure period, neutralize acidic and basic samples. Dilute all samples to a target concentration and analyze them using a validated, stability-indicating HPLC method, typically with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and characterize degradants.

-

Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve 5-20% degradation. If no degradation is seen, the conditions should be made more severe. If the compound is completely degraded, the conditions should be milder.

Caption: General Workflow for a Forced Degradation Study.

Formal Stability Studies (ICH Guidelines)

Once the intrinsic stability is understood, formal studies are conducted on batches of the compound in its proposed container closure system to establish a re-test period.[21][22]

Causality in Protocol Design: These studies use internationally harmonized storage conditions that simulate climatic zones around the world, ensuring the compound's quality is maintained from manufacturing to end-use.[11] Accelerated conditions are used to predict the long-term stability profile more quickly.[23]

Table 3: Standard ICH Conditions for Formal Stability Testing of an Active Substance

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

|---|---|---|---|

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |

| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months. |

Intermediate testing is required if a "significant change" occurs during accelerated testing. A significant change for an active substance is defined as a failure to meet its specification.[11]

Conclusion

A thorough characterization of the solubility and stability of this compound is fundamental to its successful application in research and development. The theoretical predictions outlined in this guide provide a logical starting point, but they must be confirmed through rigorous experimental work. The shake-flask method offers a definitive measure of thermodynamic solubility, while a systematic forced degradation study is the most effective way to understand the molecule's intrinsic stability and potential degradation pathways. By following these established protocols, researchers can generate the high-quality, reliable data necessary to de-risk development, optimize manufacturing processes, design stable formulations, and meet global regulatory expectations.

References

- Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- A review of methods for solubility determination in biopharmaceutical drug characteris

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- Benchchem. (n.d.). 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7.

- CymitQuimica. (n.d.). This compound.

- Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (n.d.). SciELO.

- Beilstein Journals. (n.d.).

- ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. (2025, August 10).

- Thermal Decarboxyl

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).

- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (n.d.).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Pharmacy Board of Sierra Leone. (n.d.). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.

- The official website of the Saudi Food and Drug Authority. (n.d.). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.

- A review of methods for solubility determination in biopharmaceutical drug characteriz

- The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid. (n.d.). Journal of the Chemical Society B - RSC Publishing.

- MedCrave online. (2016, December 14).

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Synthesis and stability of strongly acidic benzamide deriv

- Benchchem. (n.d.).

- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. (n.d.). PubMed.

- The thermal decomposition of some organic solids. Part II. m-Nitroperoxybenzoic acid and related peroxyacids. (n.d.). RSC Publishing.

- PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101.

- ChemicalBook. (2025, July 16). This compound | 864293-50-5.

- Sigma-Aldrich. (n.d.). This compound | 864293-50-5.

- Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2020, April 23).

- Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products | Request PDF. (n.d.).

- Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2025, August 7).

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18).

- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.

- 13 Acidic Strength Benzoic Acid Derivatives | GOC2 | JEE Main | IIT Advanced by NS Sir. (2020, August 26).

- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length?

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

- IJCRT.org. (2024, August 8).

- Quora. (2021, August 11). What is the standard pH of carboxylic acids?.

- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.

- Understanding Photostability Testing for Cosmetic & OTC Drug Products. (n.d.).

- CK-12 Foundation. (2025, December 16). Physical Properties of Carboxylic Acids.

- Quora. (2017, April 6). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid?.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 3. rheolution.com [rheolution.com]

- 4. reddit.com [reddit.com]

- 5. quora.com [quora.com]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. fdaghana.gov.gh [fdaghana.gov.gh]

- 12. researchgate.net [researchgate.net]

- 13. rjptonline.org [rjptonline.org]

- 14. acdlabs.com [acdlabs.com]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. benchchem.com [benchchem.com]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. database.ich.org [database.ich.org]

- 20. q1scientific.com [q1scientific.com]

- 21. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 22. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 23. edaegypt.gov.eg [edaegypt.gov.eg]

Molecular structure and weight of 4-Fluoro-5-methoxy-2-nitrobenzoic acid

An In-depth Technical Guide to 4-Fluoro-5-methoxy-2-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in modern pharmaceutical development. The document details the molecule's structural and physicochemical properties, a proposed robust synthesis protocol, and state-of-the-art analytical methodologies for structural confirmation and purity assessment. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven insights to support the compound's effective utilization in complex synthetic workflows.

Molecular Profile and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. Its unique arrangement of electron-withdrawing (fluoro, nitro, carboxylic acid) and electron-donating (methoxy) groups on the benzene ring imparts specific reactivity and makes it a valuable building block in medicinal chemistry. The presence of fluorine, in particular, is a well-established strategy in drug design to modulate metabolic stability and binding affinity.

Chemical Identity

A consolidated summary of the key identifiers for this compound is presented below.

| Identifier | Value | Source |

| CAS Number | 864293-50-5 | CymitQuimica[1] |

| Molecular Formula | C₈H₆FNO₅ | CymitQuimica[1] |

| IUPAC Name | This compound | N/A |

| InChI Key | MGLFJUZFMICSSW-UHFFFAOYSA-N | CymitQuimica[1] |

| Synonyms | 4-Fluoro-5-methoxy-2-nitrobenzoicacid | CymitQuimica[1] |

Structural Information

The structural arrangement of the functional groups is critical to the molecule's chemical behavior. The nitro group is positioned ortho to the carboxylic acid, while the fluoro and methoxy groups are at the 4- and 5-positions, respectively.

Caption: Molecular Structure of this compound.

Physicochemical Data

The compound's physical properties are essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 215.14 g/mol | Benchchem[2] |

| Appearance | Solid | CymitQuimica[1] |

| Purity (Typical) | ≥97% | CP Lab Safety[3] |

Proposed Synthesis and Purification Protocol

Synthesis Rationale and Pathway

The most direct and industrially scalable route to this compound is the regioselective nitration of a suitable precursor. The logical starting material is 4-fluoro-3-methoxybenzoic acid . In this substrate, the methoxy group is a powerful ortho-, para- directing group, while the carboxylic acid is a meta- directing group. Both groups direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C2 position, ensuring high regioselectivity and minimizing isomeric impurities.

The nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion, which is necessary for the reaction to proceed.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a well-established method for the nitration of activated aromatic rings and is adapted for this specific substrate based on documented procedures for analogous compounds.[4][5]

-

Reactor Preparation: In a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, 3.0 equivalents).

-

Nitrating Mixture: Cool the reactor to 0 °C using a circulating chiller. Slowly add concentrated nitric acid (68%, 1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 15 minutes at 0-5 °C.

-

Expertise & Experience: Maintaining a low temperature is critical to prevent runaway reactions and the formation of undesired byproducts. The pre-formation of the nitrating mixture ensures the controlled generation of the nitronium ion.

-

-

Substrate Addition: Dissolve 4-fluoro-3-methoxybenzoic acid (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and add it dropwise to the nitrating mixture, keeping the internal temperature strictly between 0 °C and 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by taking aliquots every 30 minutes and analyzing them via HPLC or TLC until the starting material is consumed (typically 2-4 hours).

-

Reaction Quench: Prepare a separate vessel with a stirred mixture of crushed ice and water (10 parts ice-water to 1 part reaction mixture volume). Slowly pour the completed reaction mixture onto the ice-water with vigorous stirring. A solid precipitate of the crude product should form.

-

Trustworthiness: Quenching on ice serves two purposes: it safely neutralizes the potent acid mixture and precipitates the organic product, which has low solubility in the aqueous medium.

-

-

Isolation: Allow the slurry to stir for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight.

Purification and Isolation

Recrystallization is the most effective method for purifying the crude product.

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Add hot water dropwise until the solution becomes faintly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Structural Elucidation and Quality Control Methodology

Confirming the identity and purity of the final compound is a non-negotiable step. A combination of chromatographic and spectroscopic techniques provides a self-validating system of analysis.

Rationale for Analytical Techniques

-

HPLC: Ideal for determining purity and identifying any isomeric or process-related impurities with high sensitivity.[6]

-

NMR Spectroscopy: Provides unambiguous structural confirmation by mapping the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental formula.

Protocol: High-Performance Liquid Chromatography (HPLC)

This is a general reverse-phase method suitable for purity analysis of aromatic carboxylic acids.[6]

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Column Temp. | 30 °C |

| Injection Vol. | 5 µL |

| Sample Prep. | 1 mg/mL in Acetonitrile/Water (1:1) |

Data Interpretation: Purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted chemical shifts (δ) and coupling patterns. Experimental verification is required.

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.5 (s, 1H): Carboxylic acid proton (broad singlet).

-

δ ~8.0 (d, J ≈ 7 Hz, 1H): Aromatic proton ortho to the nitro group.

-

δ ~7.8 (d, J ≈ 11 Hz, 1H): Aromatic proton ortho to the fluorine atom.

-

δ ~4.0 (s, 3H): Methoxy group protons (singlet).

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165.0: Carboxylic acid carbon.

-

δ ~155.0 (d, J ≈ 250 Hz): Carbon attached to fluorine.

-

δ ~150.0: Carbon attached to the methoxy group.

-

Aromatic carbons: Additional signals expected between δ 110-145 ppm.

-

δ ~57.0: Methoxy carbon.

-

Protocol: Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in negative mode.

-

Expected Ion: [M-H]⁻ at m/z 214.02.

-

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental formula. The calculated exact mass for [C₈H₅FNO₅]⁻ is 214.0157, providing a stringent test of the compound's identity.

-

Applications in Drug Discovery and Development

This compound and its close isomers are recognized as crucial intermediates in the synthesis of targeted therapeutics, particularly in oncology. The compound serves as a scaffold that can be elaborated through further chemical modifications.

A primary application involves the reduction of the nitro group to an aniline, which can then participate in amide bond formation or other coupling reactions. For instance, the related isomer 4-fluoro-2-methoxy-5-nitrobenzoic acid is a documented precursor in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as Osimertinib , a treatment for non-small cell lung cancer.[4][5] The unique substitution pattern of these molecules is often key to achieving selective binding to the target protein.

Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards.

-

Signal Word: Warning

-

Hazard Statements: [7]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

- Google Patents. (n.d.). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

- Google Patents. (n.d.). Process for the preparation of 4-fluoro-3-methoxyaniline.

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-fluoro-4-nitrobenzonitrile.

-

WIPO Patentscope. (n.d.). WO/2018/207120 A PROCESS FOR THE PREPARATION OF 4-FLUORO-2-METHOXY-5-NITROANILINE. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C8H6FNO5, 25 grams. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 2-Fluoro-5-methoxy-4-nitrobenzoic acid | 1001345-80-7 | Benchchem [benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 4-Fluoro-2-methoxy-5-nitrobenzoic acid | 151793-17-8 | Benchchem [benchchem.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Activity of 4-Fluoro-5-methoxy-2-nitrobenzoic Acid Derivatives

Abstract

Substituted nitrobenzoic acids represent a versatile class of compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] The strategic incorporation of fluorine and methoxy functional groups is a cornerstone of modern medicinal chemistry, known to enhance crucial pharmacological properties such as metabolic stability, target affinity, and bioavailability.[2][3][4] This technical guide explores the potential biological activities of derivatives of 4-Fluoro-5-methoxy-2-nitrobenzoic acid, a scaffold that combines these key features. Due to the limited direct research on this specific scaffold, this document establishes a hypothesis-driven framework based on the known activities of structurally related compounds. We provide an in-depth analysis of potential molecular targets, propose mechanisms of action, and supply detailed, field-proven experimental protocols for researchers and drug development professionals to validate these hypotheses.

Introduction: Rationale for Investigation

The this compound scaffold is a compelling starting point for novel drug discovery. Its core structure features three key pharmacophoric elements:

-

The Nitrobenzoic Acid Core: The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the benzene ring, making it a versatile anchor for various chemical modifications.[1]

-

The Fluorine Atom: Fluorine substitution is a well-established strategy in drug design. Its inclusion can increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through unique electronic interactions.[2][3] Currently, over 20% of all commercially available pharmaceuticals contain fluorine.[2][3]

-

The Methoxy Group: The methoxy group can influence the molecule's conformation and electronic properties, often playing a role in target recognition and binding.[4]

Structurally similar compounds have shown significant promise. For instance, 4-Fluoro-2-methoxy-5-nitrobenzoic acid is a key intermediate in the synthesis of potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as the anticancer drug osimertinib.[5] Furthermore, other isomers like 3-Fluoro-4-methoxybenzoic acid are foundational in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antivirals, and antifungals.[6][7] This collective evidence strongly suggests that derivatives of this compound are prime candidates for exhibiting valuable biological activities.

Potential Biological Activities and Molecular Targets

Based on the activities of analogous structures, we hypothesize three primary areas of biological potential for derivatives of this scaffold.

Anticancer Activity: Targeting Receptor Tyrosine Kinases

The most prominent hypothesis is that derivatives could function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell proliferation, survival, and angiogenesis.

-

Primary Targets: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are highly probable targets. Dysregulation of these pathways is a hallmark of many cancers. Derivatives of the structurally related 4-fluoro-2-methoxy-N-methylaniline have demonstrated potent inhibitory activity against both EGFR and VEGFR-2.

-

Mechanism of Action: These small molecules would likely act as ATP-competitive inhibitors. By binding to the kinase domain of the receptor, they would block the autophosphorylation step that initiates downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to a reduction in tumor cell proliferation and survival.

Caption: Hypothesized inhibition of EGFR/VEGFR-2 signaling pathways.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA, proteins, and lipids. Derivatives of 4-nitro-benzoates have demonstrated disinfectant activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella sp.) bacteria. The fluorine and methoxy groups on the this compound scaffold could modulate the compound's uptake and interaction with microbial targets.

Anti-inflammatory Activity

Certain substituted nitrobenzoic acids function as nitric oxide (NO) donor compounds, which can modulate inflammatory pathways.[1] Additionally, the established role of related fluoro-methoxybenzoic acids in the synthesis of NSAIDs suggests that derivatives could inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[4][6]

Proposed Research Workflow: From Synthesis to Validation

A systematic approach is required to synthesize and validate the potential of these novel derivatives. The following workflow outlines a logical screening cascade.

Caption: General workflow for synthesis and biological evaluation.

Data Presentation: Benchmarking Against Related Compounds

While no specific data exists for this compound derivatives, the following table presents IC₅₀ values for structurally related anilinoquinazoline and anilinoquinoline derivatives that target RTKs. This data serves as a critical benchmark for what might be expected from future studies on the title compounds.

Table 1: Example In Vitro Anticancer Activity of Structurally Related Kinase Inhibitors

| Compound ID | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|---|

| 10k | A549 | Lung | 0.07 | Afatinib | 0.05 | [5] |

| 4a | MDA-MB-231 | Breast | 0.88 | Gefitinib | 1.12 | [5] |

| 8a | A431 | Carcinoma | 2.62 | Erlotinib | >100 | [5] |

| 2i | BGC823 | Gastric | 4.65 | Gefitinib | 19.27 | [5] |

| 10k | MCF-7 | Breast | 4.65 | Afatinib | 5.83 | [5] |

| 10k | PC-3 | Prostate | 7.67 | Afatinib | 4.1 | [5] |

Note: This data is for comparative purposes only and was not generated for this compound derivatives.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the key hypothesized biological activities.

Protocol: Anticancer Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6][8][9]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL stock in sterile PBS.

-

Dimethyl sulfoxide (DMSO).

-

96-well flat-bottom tissue culture plates.

-

Appropriate cancer cell lines (e.g., A549, MCF-7) and complete culture medium.

-

Microplate reader (absorbance at 570-590 nm).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL). Incubate for another 4 hours. Viable cells will produce purple formazan crystals.[2]

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8][9]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression curve fit.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme. This protocol is based on an ADP-Glo™ luminescent assay format.

Materials:

-

Recombinant human EGFR enzyme.

-

Kinase substrate (e.g., Poly(Glu, Tyr)).

-

ATP.

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).[10]

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent).

-

White, opaque 96-well or 384-well plates.

-

Luminometer.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. Note: The final DMSO concentration should not exceed 1%.[11]

-

Assay Plate Setup: Add 2.5 µL of the test inhibitor or vehicle control to the wells of a white assay plate.

-

Master Mix: Prepare a master mix containing ATP and the Poly(Glu, Tyr) substrate in kinase assay buffer. Add 12.5 µL of this master mix to each well.[11]

-

Kinase Reaction Initiation: Dilute the EGFR enzyme in kinase assay buffer. Initiate the reaction by adding 10 µL of the diluted enzyme to each well (except for "no enzyme" blank controls).[7][11] The final reaction volume will be 25 µL.[7][11]

-

Incubation: Shake the plate gently and incubate at 30°C for 45-60 minutes.[10][11]

-

Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which is used to produce a luminescent signal. Incubate at room temperature for 30-45 minutes.[10][11]

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract the blank control values. Plot the percent inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[7]

Protocol: Antimicrobial Susceptibility (Broth Microdilution)